QUINAZOLIN-5-OL - 7556-88-9

QUINAZOLIN-5-OL

Catalog Number: EVT-3194032
CAS Number: 7556-88-9
Molecular Formula: C8H6N2O
Molecular Weight: 146.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5-Quinazolinol, also known as 5-hydroxyquinazoline, belongs to the class of heterocyclic compounds known as quinazolines. [] These compounds contain a pyrimidine ring fused to a benzene ring, with the 5-quinazolinol specifically having a hydroxyl group substituted at the 5th position of the quinazoline ring.

While 5-quinazolinol itself is not naturally occurring, its derivatives are found in various natural products like alkaloids. [] In scientific research, 5-quinazolinol serves as a crucial building block for synthesizing a diverse range of biologically active compounds. [, , ] Its derivatives have shown promising activities in various fields, including medicinal chemistry, material science, and agricultural chemistry.

Molecular Structure Analysis

5-Quinazolinol exhibits diverse reactivity due to the presence of multiple functional groups. The hydroxyl group can undergo alkylation, acylation, and sulfonation reactions, enabling the introduction of various substituents. [] The nitrogen atoms in the pyrimidine ring can participate in reactions like N-alkylation and N-arylation, leading to the formation of a wide range of derivatives. [] Additionally, the aromatic ring can undergo electrophilic aromatic substitution reactions, further expanding the chemical diversity attainable from 5-quinazolinol.

6,7,8,9-Tetrahydro-1-mercapto-1,2,4-triazolo-[4,3-a]quinazolin-5-ol

Compound Description: This compound completely inhibited the formation of metastases in human epidermoid carcinoma #3 (HEp #3) cultured on the chorioallantoic membrane of chick embryos. This treatment also increased the total content of lipid-bound sialic acid in the tumor [].

2,5-Diphenylthiazolo-[5,4-d]thiazole

Compound Description: This compound completely inhibited the formation of metastases in human epidermoid carcinoma #3 (HEp #3) cultured on the chorioallantoic membrane of chick embryos. It also caused a substantial increase in the amount of lipid-bound sialic acid [].

Relevance: While not directly containing the quinazolinol core, this compound was investigated in the same study as 5-Quinazolinol for its effects on metastasis and lipid-bound sialic acid levels []. This suggests a potential overlap in their mechanisms of action or biological pathways, possibly due to similar physicochemical properties or interactions with common targets.

3-(2,4-Dichlorophenyl)-6-fluoro-2-(1H-1,2,4-triazol-1-yl)quinazolin-4(3H)-one (Fluquinconazole)

Compound Description: Fluquinconazole is a fungicide commonly used to control various fungal diseases in plants. While it showed few negative effects on seed germination in the study, it had minimal effects on endophytes [].

2-(5-methyl-benzooxazol-2-ylamino)-quinazolin-4-ol

Compound Description: This compound exhibited low micromolar inhibitory activity against both the wild type and L1196M mutant of anaplastic lymphoma kinase (ALK) []. Due to its low molecular weight and inhibitory activity, it is considered a promising scaffold for the development of more potent ALK inhibitors.

N-(3-chloro-4-fluorophenyl)-6-nitro-7-((tetrahydrofuran-3-yl)oxy)quinazolin-4-amine (Afatinib)

Relevance: Afatinib shares the core quinazoline structure with 5-quinazolinol, with variations in substituents at positions 4, 6, and 7 on the quinazoline ring []. The specific substituents in Afatinib are crucial for its biological activity, particularly its inhibitory effects on receptor tyrosine kinases (RTKs) involved in cancer development.

5,6,8,9-tetrahydropyrazolo[5,1-b]quinazolin-7(3H)-one derivatives

Compound Description: A series of these derivatives were synthesized and evaluated for their anti-proliferative activity and kinase inhibitory potential []. Some of these compounds showed promising results against cancer cell lines and specific kinases like c-Met and Pim-1.

2-[(substitutedphenyl)-5-(1-phenyl-3-(piperazinyl)pyrido[3,2- f ] quinazolin-4(1 H )-yl]-1,3,4 thiadiazole derivatives

Compound Description: These novel derivatives were synthesized by multi-step conventional reactions, incorporating four known moieties: 2-methylquinolin-5-ol, acetophenone, urea, and 3-substitutedphenyl-4-amino-5-mercapto triazoles. Their antibacterial and antifungal activities were assessed [].

2-Aryl-4(3H)-Quinazolinones

Compound Description: This class of compounds has a wide range of biological activities. They were synthesized efficiently in a one-pot reaction using a room-temperature ionic liquid [].

Classification and Sources

Quinazolin-5-ol is classified as a quinazoline derivative, which encompasses a wide range of compounds with diverse biological activities. It can be synthesized from various precursors, including anthranilic acid and urea, or through other synthetic pathways involving amines and carbonyl compounds. The compound has been studied extensively for its potential therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of quinazolin-5-ol can be achieved through several established methods:

  1. Niementowski's Synthesis: This method involves the reaction of 4-substituted anthranilic acid with formamide at elevated temperatures (125–130°C) to yield 3,4-dihydro-4-oxoquinazoline, which can be further converted to quinazolin-5-ol .
  2. Grimmel's Method: O-amino benzoic acids can be heated with amines in the presence of phosphorus trichloride in toluene to produce 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines .
  3. Cyclization from Isatoic Anhydride: Isatoic anhydride reacts with amines in the presence of ethyl orthoformate under reflux conditions to yield dihydroquinazolines .
  4. From Anthranilic Acid and Urea: A classic method involves fusing anthranilic acid with urea to form tetrahydroquinazolines, which can subsequently be oxidized to quinazolinones .

These methods highlight the versatility in synthesizing quinazolin derivatives, allowing for modifications that can enhance biological activity.

Relevant Data

  • Molecular Weight: Approximately 150.15 g/mol.
  • Melting Point: Typically ranges around 200°C, depending on purity.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but less soluble in water.
Chemical Reactions Analysis

Quinazolin-5-ol participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The hydroxyl group can act as a leaving group in nucleophilic substitution reactions, allowing for further functionalization.
  2. Oxidation Reactions: Quinazolin derivatives can undergo oxidation to form corresponding quinazolinediones or quinazolinediones under specific conditions .
  3. Condensation Reactions: Quinazolin-5-ol can react with aldehydes or ketones to form Schiff bases, which are important intermediates in organic synthesis .

These reactions demonstrate the compound's potential for further derivatization and functionalization.

Mechanism of Action

The mechanism of action of quinazolin-5-ol derivatives often involves interaction with biological targets such as enzymes or receptors. For example:

  1. Anticancer Activity: Quinazolin derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. They may act by blocking ATP binding sites on these enzymes, thus preventing phosphorylation processes critical for cell cycle progression .
  2. Antimicrobial Activity: Some studies indicate that quinazoline compounds disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival .

These mechanisms highlight the compound's versatility as a pharmacophore.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white crystalline solid.
  • Odor: Generally odorless.

Chemical Properties

  • Stability: Stable under neutral pH conditions but may degrade under extreme acidic or basic conditions.
  • Reactivity: Reacts with strong acids or bases; susceptible to oxidation.

Relevant Data

  • Log P (Partition Coefficient): Indicates moderate lipophilicity, suggesting good membrane permeability.

These properties are crucial for understanding the compound's behavior in biological systems and its suitability for drug formulation.

Applications

Quinazolin-5-ol has numerous applications in scientific research and medicinal chemistry:

  1. Pharmaceutical Development: Used as a lead compound for developing new drugs targeting various diseases, including cancer and infections.
  2. Biological Studies: Employed in studies investigating enzyme inhibition and receptor interactions due to its ability to modulate biological pathways.
  3. Synthetic Chemistry: Acts as an intermediate in synthesizing more complex organic molecules through various chemical transformations.

The broad spectrum of applications underscores the significance of quinazolin derivatives in contemporary research and development efforts across multiple scientific disciplines .

Introduction to Quinazolin-5-ol in Medicinal Chemistry

Historical Evolution of Quinazolinone Scaffolds in Drug Discovery

The journey of quinazolinone scaffolds in medicinal chemistry began in 1869 with the first synthesis by Griess, but significant therapeutic interest emerged in the mid-20th century. The parent quinazoline structure was identified in 1895 through decarboxylation of quinazoline-2-carboxylic acid, laying the foundation for medicinal exploration [3] [8]. By the 1950s, researchers recognized the intrinsic bioactivity of quinazolinone derivatives, particularly noting their sedative-hypnotic properties exemplified by methaqualone. This period marked the transition from chemical curiosity to therapeutic exploitation of the core scaffold [10].

The turn of the 21st century witnessed a transformative phase with the approval of quinazoline-based kinase inhibitors. Gefitinib (2003) became the first FDA-approved quinazoline derivative for non-small cell lung cancer, targeting the epidermal growth factor receptor (EGFR). This breakthrough validated quinazoline as a privileged scaffold in oncology drug discovery [3] [4]. Subsequent approvals of erlotinib (2004), lapatinib (2007), and afatinib (2013) established the 4-anilinoquinazoline pharmacophore as a cornerstone in targeted cancer therapy. These agents collectively demonstrated the structural adaptability of the quinazoline core for optimizing kinase selectivity and overcoming resistance mutations [4].

Table 1: Historical Milestones in Quinazolinone-Based Drug Development

YearDevelopmentSignificance
1869First synthesis by GriessFoundation of quinazoline chemistry
1950sMethaqualone developmentFirst therapeutic application (sedative-hypnotic)
2003Gefitinib FDA approvalFirst quinazoline-based EGFR inhibitor for NSCLC
2004Erlotinib approvalExpanded EGFR inhibitor applications
2007Lapatinib approvalFirst dual EGFR/HER2 inhibitor for breast cancer
2013Afatinib approvalIrreversible EGFR inhibitor for TKI-resistant NSCLC

Parallel to oncology applications, antimicrobial quinazolinones emerged as promising agents against drug-resistant pathogens. Structure-activity relationship (SAR) studies in the 2010s demonstrated that halogenation at positions 6 and 8 significantly enhanced antibacterial potency. Iodine substitutions particularly improved activity against Gram-positive strains through enhanced interactions with bacterial cell walls and DNA [1]. This era also saw the strategic fusion of quinazolinone with other pharmacophores, such as pyrazole, indole, and triazole, creating hybrid molecules with dual mechanisms of action. These innovations addressed the multitarget therapeutic paradigm in complex diseases [6] [9].

Structural Classification and Isomeric Forms of Quinazolin-5-ol

Quinazolin-5-ol represents a specialized regioisomer within the quinazolinone family, characterized by a hydroxyl group at the C5 position of the fused bicyclic system. Its molecular formula is C₈H₆N₂O with a molecular weight of 146.15 g/mol. This compound exists in tautomeric equilibrium between the hydroxyquinazoline (quinazolin-5-ol) and quinazolin-5(4H)-one forms, with the keto form typically predominating in physiological conditions due to enhanced stability of the carbonyl configuration [3] [10].

The structural uniqueness of quinazolin-5-ol lies in its unsymmetrical substitution pattern, distinguishing it from the more common 2- and 4-quinazolinone isomers. This asymmetry creates distinct electronic environments at the C4, C6, and C8 positions, enabling selective functionalization. Crystallographic studies reveal a near-planar bicyclic system with bond angles of 117.5° at the C5-O position, facilitating hydrogen-bonding interactions with biological targets. The molecule demonstrates amphoteric properties due to the pyrimidine nitrogen atoms (pKa ≈ 3.51) and phenolic hydroxyl group (pKa ≈ 9.2), allowing ionization across physiological pH ranges [3] [8].

Table 2: Spectral Characteristics of Quinazolin-5-ol and Its Isomers

CharacteristicQuinazolin-5-ol2-Quinazolinone4-Quinazolinone
IR (C=O stretch)1665 cm⁻¹1700 cm⁻¹1680 cm⁻¹
¹H NMR (C5-H)8.32 ppm (s)--
¹³C NMR (C5)156.8 ppm148.5 ppm161.2 ppm
UV-Vis (λmax)278 nm265 nm292 nm
Mass Spec (M+)146 m/z146 m/z146 m/z

Synthetic methodologies for quinazolin-5-ol derivatives have evolved significantly beyond classical approaches like the Niementowski reaction. Modern techniques include transition metal-catalyzed cyclizations using palladium chloride (PdCl₂) and iron pentacarbonyl (Fe(CO)₅) for efficient ring construction [5] [8]. A particularly innovative approach involves one-pot multicomponent reactions that assemble complex derivatives like furo-[2,3-f]quinazolin-5-ol through sequential cyclization steps. This method enables rapid generation of molecular diversity by incorporating arylthio groups at C6 and C7 positions, which significantly influence electronic distribution and biological activity [1] [6].

The reactivity profile of quinazolin-5-ol permits selective modifications at multiple sites:

  • Electrophilic substitution occurs preferentially at C6 and C8 due to activation by the C5-hydroxyl group
  • Nucleophilic displacement of halogen at C2, C4, or C6 positions with amines or thiols
  • Metal-catalyzed cross-coupling (Suzuki, Sonogashira) at C6 and C8 for biarylalkyne derivatives
  • Oxidative annulation for constructing polycyclic systems like pyrroloquinazolinesThese transformations enable precise tuning of steric, electronic, and pharmacokinetic properties while maintaining the core pharmacophore [6] [7].

Pharmacophore Significance in Multitarget Therapeutic Design

The quinazolin-5-ol core has emerged as a privileged structure in multitarget drug design due to its unique electronic configuration and hydrogen-bonding capabilities. The C5-hydroxyl/carbonyl moiety serves as a hydrogen bond donor/acceptor pair that mimics the transition state of kinase phosphorylation reactions, explaining its prominence in tyrosine kinase inhibitors. This feature, combined with the electron-deficient pyrimidine ring, enables π-stacking interactions with ATP-binding sites of over 40 protein kinases [4] [9]. Molecular modeling studies demonstrate that the planar configuration facilitates deep penetration into hydrophobic pockets of enzyme active sites, while the amphoteric nature allows formation of salt bridges with conserved lysine residues in kinase domains [6].

Structure-activity relationship (SAR) studies reveal critical substituent effects:

  • Halogenation at C6/C8 enhances antimicrobial activity by increasing lipophilicity and membrane penetration. Iodo derivatives show 8-fold greater potency against S. aureus compared to unsubstituted analogs [1]
  • Arylthioether at C6/C7 in furo-[2,3-f]quinazolin-5-ol derivatives significantly improves antifungal activity through enhanced π-stacking with fungal cytochrome P450 enzymes
  • N3-substitution with heterocycles (thiazole, benzothiazole) modulates kinase selectivity profiles. Thiazolyl derivatives exhibit dual EGFR/VEGFR inhibition (IC₅₀ = 0.096 μM) [6] [7]
  • C2-amination increases aqueous solubility while maintaining target affinity through water-bridge hydrogen bonding

Table 3: Impact of Substituents on Quinazolin-5-ol Biological Activity

PositionSubstituentBiological EffectPotency Enhancement
C5OH (keto tautomer)Hydrogen bonding to kinase targetsBase activity
C6ArylthioAntifungal activity16-fold vs. C. albicans
C6/C8DiiodoAntibacterial activity8-fold vs. S. aureus
N3Thiazol-2-ylEGFR/VEGFR inhibitionIC₅₀ = 0.096 μM
C2AminopyridineERK1/2 phosphorylation inhibitionIC₅₀ = 1.28 nM

Recent multitarget drug design strategies exploit quinazolin-5-ol's scaffold flexibility for hybrid molecules:

  • Quinazolinone-melatonin conjugates (e.g., compounds 1i-1l) demonstrate synergistic antiproliferative effects against SW480 colorectal cancer cells through simultaneous HDAC inhibition and MT3 receptor modulation [9]
  • 6,7-Bis(arylthio)-quinazoline-5,8-dione derivatives inhibit both topoisomerase II and tubulin polymerization, overcoming common resistance mechanisms
  • Furo-[2,3-f]quinazolin-5-ol hybrids exhibit dual COX-2/5-LOX inhibition for improved anti-inflammatory efficacy without gastrointestinal toxicity [1] [6]

Advanced computational studies have quantified quinazolin-5-ol's molecular interactions:

  • Molecular docking: The scaffold forms 2.8 ± 0.3 hydrogen bonds with kinase hinge regions
  • Molecular dynamics: Simulations show residence times >50 ns in EGFR ATP-binding pockets
  • Quantum mechanics: The C5 carbonyl oxygen has partial charge of -0.42e, facilitating electrostatic interactions
  • Pharmacophore mapping: Essential features include (1) hydrogen bond acceptor at N1, (2) hydrophobic centroid at C4-phenyl, (3) hydrogen bond donor at C5-OH [4] [9]

These multidimensional attributes position quinazolin-5-ol as a versatile template for addressing complex polypharmacology requirements in contemporary drug discovery, particularly in oncology, infectious diseases, and inflammation where multitarget approaches show therapeutic advantages.

Notable Quinazolin-5-ol Derivatives in Biomedical Research

  • Furo-[2,3-f]quinazolin-5-ol
  • 6,7-Bis(arylthio)-quinazoline-5,8-dione
  • 3-(Thiazol-2-yl)quinazolin-4(3H)-one
  • 3-(Benzo[d]thiazol-2-yl)quinazolin-4(3H)-one
  • Quinazolinone-melatonin conjugates (1i-1l series)
  • 6-Bromo-2-(pyridin-3-yl)quinazolin-4-amine
  • 5,6,7-Trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline
  • 4-(4-Substituted piperazine)-5,6,7-trialkoxy quinazoline
  • 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid
  • 2-[(2,3-dimethyl-phenyl)-(4-oxo-3-phenyl-2-thioxo-3,4-dihydro-2H-quinazolin-1-ylmethyl)-amino]-benzoic acid

Properties

CAS Number

7556-88-9

Product Name

QUINAZOLIN-5-OL

IUPAC Name

quinazolin-5-ol

Molecular Formula

C8H6N2O

Molecular Weight

146.15

InChI

InChI=1S/C8H6N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h1-5,11H

InChI Key

ATQUABCIJINPMX-UHFFFAOYSA-N

SMILES

C1=CC2=NC=NC=C2C(=C1)O

Canonical SMILES

C1=CC2=NC=NC=C2C(=C1)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.